3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, along with bromophenyl and phenoxyphenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.
Quinazoline Ring Formation: The quinazoline ring can be synthesized through a condensation reaction involving anthranilic acid derivatives.
Introduction of Bromophenyl and Phenoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the bromophenyl and phenoxyphenyl groups are attached to the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromophenyl or phenoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of biological pathways, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific combination of bromophenyl and phenoxyphenyl groups, which enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Biologische Aktivität
The compound 3-(4-Bromobenzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS Number: 895641-19-7) is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C27H18BrN5O3S |
Molecular Weight | 572.4 g/mol |
CAS Number | 895641-19-7 |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative effects, kinase inhibition, and potential therapeutic applications.
Antiproliferative Activity
Research indicates that compounds within the quinazoline family exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing the cytotoxicity of related quinazoline derivatives, several compounds demonstrated low micromolar potency against chronic myeloid leukemia cell lines (Hap-1) and other cancer types . Notably, the presence of specific substituents on the quinazoline core was found to enhance activity:
- Compound Structure : The incorporation of bulky substituents often reduced potency, while simpler substitutions maintained or increased activity.
- Mechanism : The antiproliferative mechanism may involve the inhibition of critical kinases involved in cell proliferation and survival pathways.
Kinase Inhibition
The compound has been shown to interact with various kinases, which are pivotal in cancer signaling pathways. A comparative study demonstrated that certain derivatives exhibited ΔTm values comparable to established kinase inhibitors like Staurosporine and GW779439X. The most potent inhibitors stabilized several kinases significantly:
Kinase | ΔTm (°C) | Compound |
---|---|---|
GSK3b | 4.0 | 17 |
DYRK1A | 5.0 | 17 |
MEK5 | 6.5 | 25 |
These findings suggest that the compound's structural features contribute to its selectivity and potency against specific kinases .
Study on Anticancer Activity
In a notable study, a series of quinazoline derivatives including our compound were synthesized and tested for anticancer activity. The results indicated that:
- IC50 Values : The compound exhibited IC50 values in the range of 2–10 µM against various cancer cell lines.
- Comparison with Controls : When compared to standard chemotherapeutics like paclitaxel, the compound showed enhanced selectivity indices (SI), indicating a favorable therapeutic profile.
Study on Inflammatory Models
Another investigation focused on the anti-inflammatory properties of quinazoline derivatives. The compound was tested in models of ulcerative colitis:
- Protection Rates : The compound provided up to 79.78% protection in acetic acid-induced colitis models, outperforming dexamethasone in certain assays.
- Mechanistic Insights : Its anti-inflammatory effects were attributed to inhibition of phospholipase A2 and protease enzymes, suggesting potential applications in inflammatory diseases .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN5O3S/c28-18-10-16-22(17-11-18)37(34,35)27-26-30-25(23-8-4-5-9-24(23)33(26)32-31-27)29-19-12-14-21(15-13-19)36-20-6-2-1-3-7-20/h1-17H,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJTDSUPMPJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.